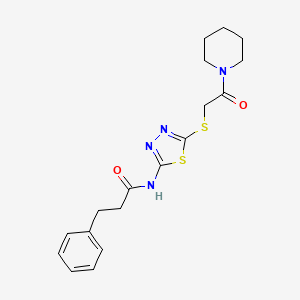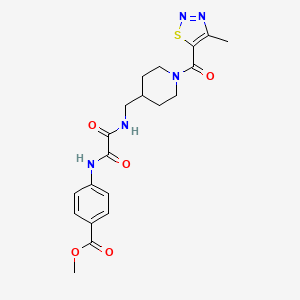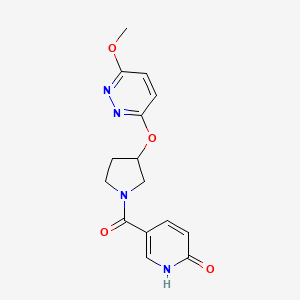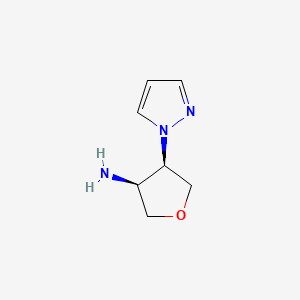
N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiadiazole ring, and an amide group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine and thiadiazole rings are likely to be planar due to the nature of their bonding . The overall shape of the molecule could be influenced by the presence of the amide group, which can participate in hydrogen bonding and potentially cause the molecule to adopt a specific conformation.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine . The thiadiazole ring might also participate in reactions, although its reactivity would likely be less than that of the amide group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents . The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules.Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activity Evaluation Research involving microwave-assisted synthesis of compounds containing the 1,3,4-thiadiazole nucleus, such as N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, has shown that these compounds exhibit antimicrobial, antilipase, and antiurease activities. This indicates their potential for use in developing treatments for infections and diseases where these enzymes play a role (Başoğlu et al., 2013).
Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors Another application involves the design and synthesis of thiazole-aminopiperidine hybrid analogues, demonstrating significant activity against Mycobacterium tuberculosis GyrB ATPase. These compounds, by inhibiting the DNA gyrase in tuberculosis bacteria, offer a promising approach for tuberculosis treatment, highlighting the importance of such molecules in developing new antimicrobial agents (Jeankumar et al., 2013).
Toxicological Evaluation of Flavors with Modifying Properties In the context of food science, compounds related to N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide have been evaluated for their safety as food and beverage flavor modifiers. The studies conducted on two structurally related flavors indicated minimal oxidative metabolism, rapid elimination, and no genotoxic concerns, with specific no-observed-adverse-effect-levels (NOAELs) identified, which suggests their potential safe use in food applications (Arthur et al., 2015).
Antiallergy Agents Research into N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a structural similarity to the compound , has identified several analogues with potent antiallergy activity. These findings are significant for developing new treatments for allergic reactions, showcasing the potential utility of such compounds in medical applications (Hargrave et al., 1983).
Antimicrobial Activity A study devoted to the synthesis and initial screening of antimicrobial properties among 4-thiazolidine(thi)ones demonstrated that compounds synthesized from 5-ethoxymetylene derivatives of thiazolidine-2,4-dione and 4-thioxo- thiazolidin-2-one showed distinct antimicrobial effects. This research highlights the potential of such compounds in creating new antimicrobial chemotherapeutic agents, which could be particularly useful in combating drug-resistant bacterial strains (Derkach et al., 2016).
Propriétés
IUPAC Name |
N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c23-15(10-9-14-7-3-1-4-8-14)19-17-20-21-18(26-17)25-13-16(24)22-11-5-2-6-12-22/h1,3-4,7-8H,2,5-6,9-13H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKCEHLCWLMDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2649015.png)
![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2649016.png)
![4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2649017.png)



![6-(4-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2649022.png)



![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)


![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)